Divin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Divin is a potent chelator of iron and an inhibitor of bacterial cell division. It exhibits bacteriostatic effects in both Gram-negative and Gram-positive bacteria by disrupting the assembly of late division proteins, reducing peptidoglycan remodeling at the division site, and blocking the compartmentalization of the cytoplasm .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Divin can be synthesized through a convenient synthetic route that involves the formation of the 2-hydroxynaphthalenyl hydrazide portion, which is essential for its activity. The synthetic process includes the use of various reagents and conditions to achieve the desired chemical structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The process may include steps such as crystallization, purification, and quality control to ensure the compound’s purity and efficacy .

Análisis De Reacciones Químicas

Types of Reactions

Divin undergoes several types of chemical reactions, including:

Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: Involves the gain of electrons, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various solvents like ethanol and methanol. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs .

Aplicaciones Científicas De Investigación

Divin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study chelation and inhibition mechanisms.

Biology: Investigated for its effects on bacterial cell division and potential as an antimicrobial agent.

Medicine: Explored for its therapeutic potential in treating bacterial infections.

Industry: Utilized in the development of new antimicrobial agents and as a research tool in drug discovery.

Mecanismo De Acción

Divin exerts its effects by blocking bacterial cell division through the perturbation of protein assembly at the site of cell septation. This mechanism is distinct from other inhibitors of bacterial cell division, making this compound a valuable tool for studying bacterial cytokinesis. The molecular targets include late division proteins and pathways involved in peptidoglycan remodeling .

Comparación Con Compuestos Similares

Divin is unique compared to other similar compounds due to its specific mechanism of action and its potent chelation of iron. Similar compounds include:

Penicillin: Inhibits bacterial cell wall synthesis but through a different mechanism.

Vancomycin: Binds to cell wall precursors, preventing cell wall synthesis.

Ciprofloxacin: Inhibits bacterial DNA gyrase, affecting DNA replication.

This compound’s uniqueness lies in its ability to disrupt the assembly of late division proteins and its potent chelation properties, which are not observed in the other mentioned compounds .

Propiedades

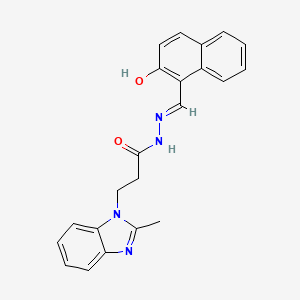

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPYTFSYTUAGFR-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Divin's mechanism of action?

A1: this compound inhibits bacterial cell division by disrupting the assembly of essential proteins at the site of cell septation, known as the divisome. [] This interference prevents the proper formation of the division septum, ultimately blocking bacterial replication. []

Q2: How does this compound affect the bacterial cell envelope during division?

A2: Research suggests that this compound affects several morphological stages of the cell envelope during division. [] It reduces peptidoglycan remodeling at the division site, a critical process for cell wall synthesis and separation. [] Additionally, this compound hinders the compartmentalization of the cytoplasmic membrane, further disrupting the division process. []

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of this compound. Further research in primary literature or patents may be necessary to obtain this information.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided abstracts do not offer specific spectroscopic data for this compound. To acquire this information, consulting primary research articles or contacting the researchers directly might be necessary.

Q5: Which part of the this compound molecule is crucial for its activity?

A6: Studies highlight that the 2-hydroxynaphthalenyl hydrazide moiety of the this compound molecule is essential for its inhibitory activity. [] Modifications to this portion can significantly impact its ability to disrupt bacterial cell division. []

Q6: Can modifications to the benzimidazole ring of this compound affect its potency?

A7: Yes, research indicates that alterations and substitutions to the benzimidazole ring of this compound can lead to an increase in its potency against bacteria. [] This suggests the benzimidazole ring plays a role in target binding or influencing the overall pharmacophore of this compound. []

Q7: How does the SAR study of this compound aid in understanding its mechanism of action?

A8: SAR studies allow researchers to pinpoint the essential structural features of this compound responsible for its biological activity. [] By systematically modifying the molecule and observing the effects on potency, researchers can glean insights into its interaction with its yet-to-be-identified target. []

Q8: Has this compound's efficacy been tested in cellular or animal models?

A9: The provided abstracts confirm that this compound effectively inhibits the growth of clinical pathogens in vitro. [] While specific details on animal models are absent, the research highlights this compound's potential as a starting point for developing new therapeutic agents, suggesting further in vivo studies are likely underway or planned. []

Q9: Is this compound toxic to mammalian cells?

A10: this compound exhibits only moderate toxicity to mammalian cells at concentrations effective in inhibiting bacterial growth. [] This finding suggests a potentially favorable therapeutic window for the compound, but further research is necessary to confirm its safety profile. []

Q10: What are the potential future applications of this compound?

A10: this compound holds promise as a valuable tool for:

- Mechanistic Studies: Further exploration of this compound's interaction with bacterial cell division machinery can provide valuable insights into this complex process. []

- Antimicrobial Development: this compound's unique mechanism of action makes it a promising starting point for developing new classes of antibiotics, particularly in the face of rising antibiotic resistance. []

- Photoaffinity Probes: Synthesizing this compound analogs with photoaffinity labels could help identify and characterize its direct molecular target within bacteria. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.